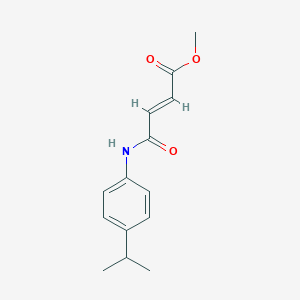![molecular formula C21H23N3O3 B281958 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoic acid (BBOA) is a synthetic compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
Mechanism of Action
The exact mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is not fully understood, but it is thought to involve inhibition of protein synthesis. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to inhibit the activity of ribosomes, which are responsible for synthesizing proteins. This inhibition may lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have antioxidant effects and to protect against oxidative stress. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has also been found to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid. One area of interest is the development of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid and to explore its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. Finally, there is a need for in vivo studies to determine the efficacy and safety of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid in animal models.
Synthesis Methods
The synthesis of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid involves a series of chemical reactions, starting with the condensation of 4-benzylpiperazine with 4-nitroaniline to form 4-(4-nitrophenyl)-1-benzylpiperazine. This intermediate is then reduced to 4-(4-aminophenyl)-1-benzylpiperazine, which is then reacted with ethyl acetoacetate to form the final product, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid.
Scientific Research Applications
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been the subject of numerous studies investigating its potential as a therapeutic agent. One study found that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid exhibited anti-tumor activity against human cervical cancer cells, with an IC50 value of 2.5 μM. Another study demonstrated that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid had anti-inflammatory effects in a mouse model of acute lung injury, reducing levels of pro-inflammatory cytokines and improving lung function. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have anti-viral activity against the hepatitis B virus.
properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(Z)-4-[4-(4-benzylpiperazin-1-yl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(10-11-21(26)27)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,22,25)(H,26,27)/b11-10- |
InChI Key |
GWGDCMQFAGNXPD-KHPPLWFESA-N |
Isomeric SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Canonical SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



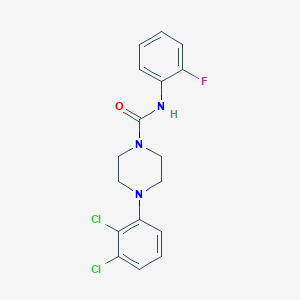
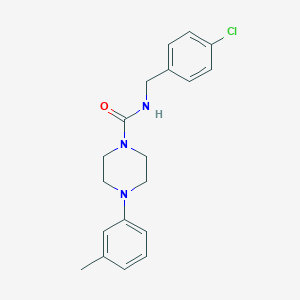
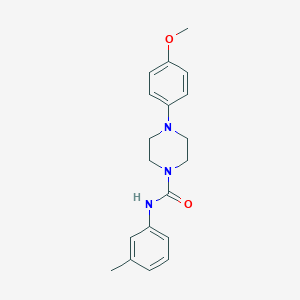
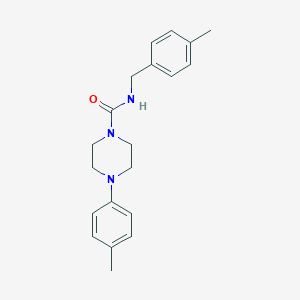
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
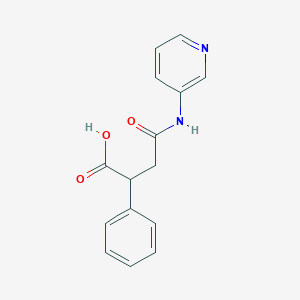
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)

